molecular formula C11H14ClF3N4OS B2501599 2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one CAS No. 2411285-39-5

2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2501599
CAS No.: 2411285-39-5
M. Wt: 342.77
InChI Key: NZTHIXCXIHUUJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one is a useful research compound. Its molecular formula is C11H14ClF3N4OS and its molecular weight is 342.77. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Route A: The synthesis begins with the chlorination of a suitable precursor, which involves the reaction of a chlorinating agent with a diazepane derivative to introduce the chlorine atom. The resulting intermediate is then coupled with a thiadiazole derivative under controlled conditions to form the final product.

    • Route B: Another approach involves the formation of the thiadiazole ring first, followed by the introduction of the diazepane moiety through a nucleophilic substitution reaction. This method may offer better control over the regioselectivity of the reaction.

  • Industrial Production Methods:

    • Method 1: Large-scale production can be achieved through continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistency.

    • Method 2: Batch synthesis is also common, where the reactants are mixed in a single reactor and the product is isolated after the reaction is complete. This method is flexible and suitable for small to medium-scale production.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    • Reduction: Reduction reactions can target the diazepane ring, resulting in the formation of amines or other reduced derivatives.

    • Substitution: The presence of the chlorine atom and the trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    • Reduction Reagents: Lithium aluminum hydride (LAH) or hydrogenation using a palladium catalyst.

    • Substitution Reagents: Sodium methoxide or potassium hydroxide in polar solvents.

  • Major Products:

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Amines, reduced diazepane derivatives.

    • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound's unique structure makes it an interesting subject for structural studies and reaction mechanism investigations. It is also used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives have been studied for potential biological activities, including antimicrobial and antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of biologically active compounds.

  • Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the field of neurochemistry, given the presence of the diazepane ring.

  • Industry: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings, due to the presence of the trifluoromethyl group.

Mechanism of Action: The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The diazepane ring can mimic the structure of neurotransmitters, potentially modulating neural pathways. The trifluoromethyl group can enhance binding affinity to target proteins, increasing the compound's potency.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]diazepane

  • 2-Chloro-1-[4-(1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]ethanone

  • 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one

Properties

IUPAC Name

2-chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N4OS/c1-7(12)8(20)18-3-2-4-19(6-5-18)10-17-16-9(21-10)11(13,14)15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTHIXCXIHUUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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